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Compound of Interest

Compound Name: 2,2,3-Trimethyloctane

Cat. No.: B14545105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in

modern chemistry, providing unparalleled insight into molecular structure.[1][2] For

professionals in research, discovery, and drug development, a comprehensive understanding

of a molecule's three-dimensional structure is paramount. This application note details the ¹H

and ¹³C NMR spectral analysis of 2,2,3-trimethyloctane, a saturated aliphatic hydrocarbon.

While specific experimental spectra for this compound are not widely published, this document

provides a detailed predicted analysis based on established NMR principles and spectral data

of analogous alkanes. Such an analysis is crucial for structural verification and purity

assessment in synthetic chemistry.

Predicted Spectral Data
The chemical structure of 2,2,3-trimethyloctane is presented below:

Due to the complexity of assigning specific protons and carbons in a branched alkane without

experimental 2D NMR data, the following tables present predicted chemical shifts based on

empirical additivity rules and known ranges for similar structural motifs.[3][4][5][6]

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2,2,3-Trimethyloctane
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

C1-H₃ ~ 0.8-0.9 t 3H

C8-H₃ (x2, C2-gem-

dimethyl)
~ 0.8-0.9 s 6H

C9-H₃ (C3-methyl) ~ 0.8-0.9 d 3H

C10-H₃ (C2-methyl) ~ 0.8-0.9 s 3H

C3-H ~ 1.3-1.6 m 1H

C4-H₂ ~ 1.2-1.4 m 2H

C5-H₂ ~ 1.2-1.4 m 2H

C6-H₂ ~ 1.2-1.4 m 2H

C7-H₂ ~ 1.2-1.4 m 2H

Note: The signals for the methylene (CH₂) and methine (CH) protons in the alkyl chain are

expected to be complex and overlapping multiplets.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2,3-Trimethyloctane
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Carbon Predicted Chemical Shift (δ, ppm)

C1 ~ 14

C2 ~ 35 (quaternary)

C3 ~ 40 (methine)

C4 ~ 25-30

C5 ~ 25-30

C6 ~ 25-30

C7 ~ 23

C8 (C2-gem-dimethyl) ~ 25 (two equivalent carbons)

C9 (C3-methyl) ~ 15-20

C10 (C2-methyl) ~ 25-30

Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a

small organic molecule like 2,2,3-trimethyloctane.

Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of 2,2,3-trimethyloctane.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., chloroform-d, CDCl₃).[2]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific

parameters may require optimization.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 12-16 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 200-240 ppm.

Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
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Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of

protons.

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C

spectra.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for NMR spectral analysis.
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Caption: A generalized workflow for NMR sample preparation, data acquisition, processing, and

analysis.

Logical Relationship of NMR Data to Structure
The following diagram illustrates the logical connections between the NMR data and the

structural features of 2,2,3-trimethyloctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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